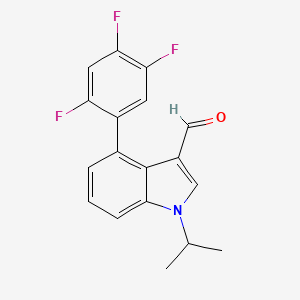
1-异丙基-4-(2,4,5-三氟苯基)-1H-吲哚-3-甲醛
描述
1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C18H14F3NO and its molecular weight is 317.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学转化
吲哚化合物,包括衍生物如1-异丙基-4-(2,4,5-三氟苯基)-1H-吲哚-3-甲醛,在有机合成中起着关键作用。关于吲哚合成的综述对构建吲哚核心的各种策略进行了分类,这对设计具有潜在治疗应用的复杂分子至关重要。这些方法提供了一种多功能的方法来合成各种吲哚衍生物,可能包括所讨论的特定化合物,从而突显了它在合成生物活性分子中的相关性(Taber & Tirunahari, 2011)。
生物学和药用性质
吲哚衍生物以其显著的生物学和药用性质而闻名。这一广泛类别的化合物,包括1-异丙基-4-(2,4,5-三氟苯基)-1H-吲哚-3-甲醛,已被研究用于各种药理应用。对吲哚和吲哚唑的研究揭示了从抗菌和抗癌到抗氧化和抗炎作用的活性,强调了这类化合物在药物开发和治疗干预中的潜力(Ali et al., 2013)。
材料科学和功能性色团
吲哚衍生物在材料科学中的应用,特别是通过多组分反应合成功能性色团,是另一个感兴趣的领域。这些反应有助于创造具有特定光物理性质的化合物,使基于吲哚的分子,包括潜在的1-异丙基-4-(2,4,5-三氟苯基)-1H-吲哚-3-甲醛,适用于材料科学应用(Rocha et al., 2020)。
属性
IUPAC Name |
1-propan-2-yl-4-(2,4,5-trifluorophenyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c1-10(2)22-8-11(9-23)18-12(4-3-5-17(18)22)13-6-15(20)16(21)7-14(13)19/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSETYTOTKOOCHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CC=C21)C3=CC(=C(C=C3F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


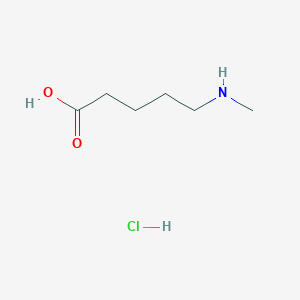

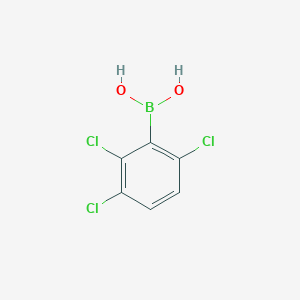
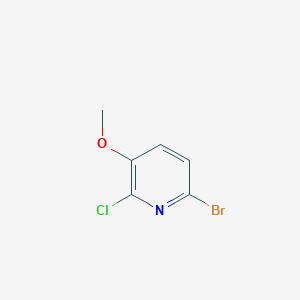



![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1446848.png)
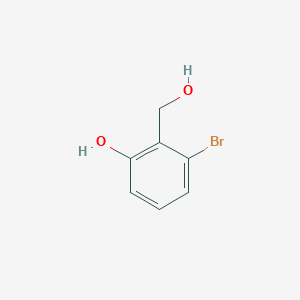
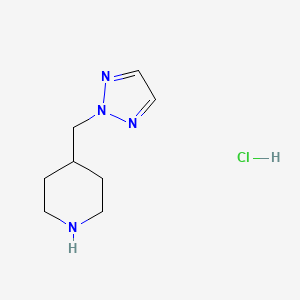

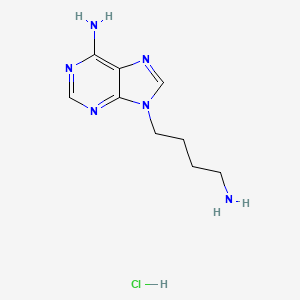
![2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride](/img/structure/B1446856.png)

